oxophosphanium CAS No. 67685-88-5](/img/structure/B14477891.png)
[(2-Hydroxyethenyl)sulfanyl](hydroxysulfanyl)oxophosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxyethenyl)sulfanyloxophosphanium is a complex organophosphorus compound characterized by the presence of both hydroxyl and sulfanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethenyl)sulfanyloxophosphanium typically involves the reaction of a suitable phosphonium precursor with hydroxysulfanyl and hydroxyethenyl reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and may require the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired purity and quantity of the final product. Advanced purification techniques such as recrystallization or chromatography may be employed to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Hydroxyethenyl)sulfanyloxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl or sulfanyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.
Applications De Recherche Scientifique
(2-Hydroxyethenyl)sulfanyloxophosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s unique functional groups make it useful in studying enzyme mechanisms and protein interactions.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which (2-Hydroxyethenyl)sulfanyloxophosphanium exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form covalent bonds with target molecules, thereby modulating their activity. Pathways involved may include redox reactions and nucleophilic substitutions.
Comparaison Avec Des Composés Similaires
(2-Hydroxyethenyl)sulfanyloxophosphanium can be compared with other organophosphorus compounds such as:
Thiophosphates: These compounds contain sulfur and phosphorus but lack the hydroxyl groups present in (2-Hydroxyethenyl)sulfanyloxophosphanium.
Phosphonates: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
Phosphines: These compounds contain phosphorus and hydrogen, differing significantly in reactivity and use.
The uniqueness of (2-Hydroxyethenyl)sulfanyloxophosphanium lies in its combination of hydroxyl and sulfanyl groups, which confer specific reactivity and potential for diverse applications.
Propriétés
Numéro CAS |
67685-88-5 |
|---|---|
Formule moléculaire |
C2H4O3PS2+ |
Poids moléculaire |
171.16 g/mol |
Nom IUPAC |
2-hydroxyethenylsulfanyl-hydroxysulfanyl-oxophosphanium |
InChI |
InChI=1S/C2H3O3PS2/c3-1-2-7-6(4)8-5/h1-2H,(H-,3,5)/p+1 |
Clé InChI |
UJXGARQTZXUKRC-UHFFFAOYSA-O |
SMILES canonique |
C(=CS[P+](=O)SO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


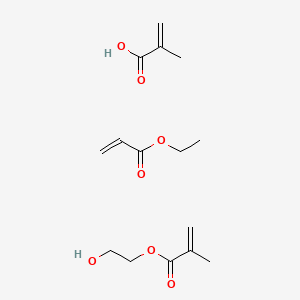
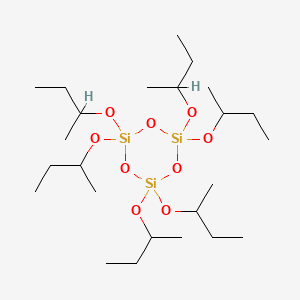
![2-Phenylphenoxathiino[2,3-D][1,3]thiazole](/img/structure/B14477829.png)
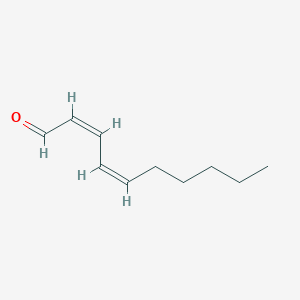
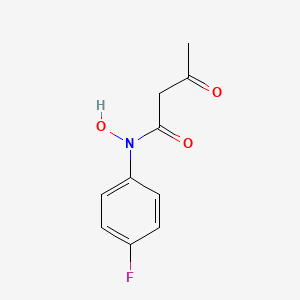
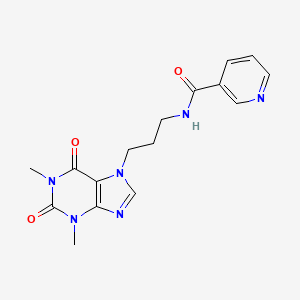
![2,4-dinitro-1-[(E)-2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14477867.png)
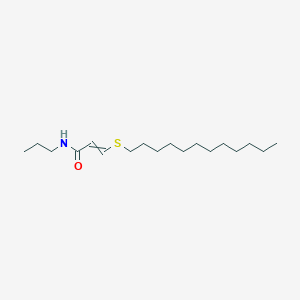
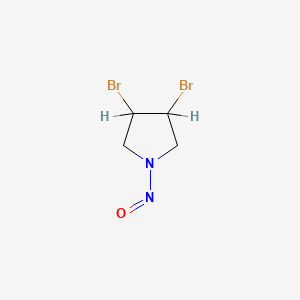
![N-{[5-(Methoxymethyl)cyclohexa-1,4-dien-1-yl]methylidene}hydroxylamine](/img/structure/B14477882.png)

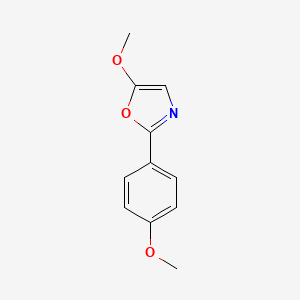
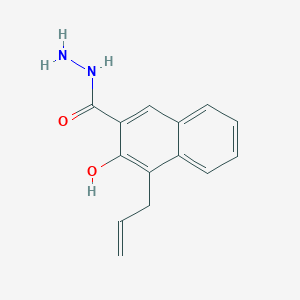
![2-[([1,2,4]Triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]propanamide](/img/structure/B14477908.png)
